4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has been discovered that 6-substituted morpholine or piperazine imidazo [1,2- b ]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.32 . The IUPAC name is 4- (6- ( (3-hydroxypropyl)amino)imidazo [1,2-b]pyridazin-3-yl)phenol .Scientific Research Applications
Comprehensive Analysis of 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol:
Pharmaceutical Applications
The imidazo[1,2-b]pyridazin moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Compounds with this structure have been explored for their potential as anti-cancer drugs , particularly due to their ability to inhibit pathways like the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and poor prognosis .
Material Science
Imidazopyridine derivatives are useful in material science because of their structural character. They can be incorporated into materials for optoelectronic devices and sensors due to their luminescent properties .
Imaging and Microscopy
These compounds have shown promise as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for use in various imaging applications, potentially aiding in the visualization of biological processes .
Synthesis of Novel Compounds
The imidazo[1,2-b]pyridazin framework is used in synthetic chemistry as a building block for creating novel compounds. Multicomponent reactions involving this moiety can lead to the development of new molecules with potential biological activity .
Optoelectronic Applications
Due to their electronic properties, these compounds are explored for use in optoelectronic devices , which include light-emitting diodes (LEDs), photovoltaic cells, and other technologies that convert electrical energy into light or vice versa .
Sensor Technology
The unique structural features of imidazo[1,2-b]pyridazin derivatives make them candidates for developing advanced sensor technologies. These sensors could be used in environmental monitoring, medical diagnostics, and other fields requiring sensitive detection methods .
Mechanism of Action
Target of Action
The primary target of the compound 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . While the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 can lead to the suppression of these signals, thereby affecting the downstream effects related to cell growth, differentiation, and apoptosis .
Result of Action
The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has the potential to be translated into anti-multiple myeloma therapeutics .
properties
IUPAC Name |
4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-9-1-8-16-14-6-7-15-17-10-13(19(15)18-14)11-2-4-12(21)5-3-11/h2-7,10,20-21H,1,8-9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXVNSVKNGZIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2N=C(C=C3)NCCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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